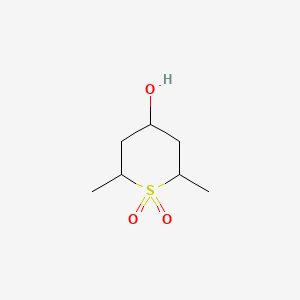
4-hydroxy-2,6-dimethyl-1lambda6-thiane-1,1-dione, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-2,6-dimethyl-1lambda6-thiane-1,1-dione, Mixture of diastereomers, is a sulfur-containing organic compound with the molecular formula C7H14O3S. This compound is characterized by the presence of a thiane ring, which is a six-membered ring containing one sulfur atom. The compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. This mixture can exhibit different physical and chemical properties compared to pure stereoisomers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2,6-dimethyl-1lambda6-thiane-1,1-dione typically involves the following steps:
Formation of the Thiane Ring: The thiane ring can be synthesized through a cyclization reaction involving a sulfur-containing precursor and a suitable carbonyl compound.
Introduction of Hydroxy and Methyl Groups: The hydroxy and methyl groups can be introduced through selective functionalization reactions, such as hydroxylation and methylation, under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of 4-hydroxy-2,6-dimethyl-1lambda6-thiane-1,1-dione may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Catalysts and Reagents: The use of specific catalysts and reagents can enhance the efficiency and selectivity of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-hydroxy-2,6-dimethyl-1lambda6-thiane-1,1-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The hydroxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiane derivatives.
Aplicaciones Científicas De Investigación
4-hydroxy-2,6-dimethyl-1lambda6-thiane-1,1-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used in studies involving sulfur-containing biomolecules and their interactions.
Medicine: The compound may have potential therapeutic applications due to its unique chemical properties.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-2,6-dimethyl-1lambda6-thiane-1,1-dione involves its interaction with molecular targets and pathways. The compound can:
Interact with Enzymes: It may act as an inhibitor or activator of specific enzymes, affecting biochemical pathways.
Modulate Cellular Processes: The compound can influence cellular processes such as signal transduction, gene expression, and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
4-hydroxy-2,6-dimethyl-1lambda6-thiane-1,1-dione: The pure stereoisomers of the compound.
2,6-dimethyl-1lambda6-thiane-1,1-dione: A similar compound lacking the hydroxy group.
4-hydroxy-1lambda6-thiane-1,1-dione: A similar compound lacking the methyl groups.
Uniqueness
4-hydroxy-2,6-dimethyl-1lambda6-thiane-1,1-dione, Mixture of diastereomers, is unique due to its specific combination of functional groups and the presence of multiple stereoisomers. This uniqueness can result in distinct physical, chemical, and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C7H14O3S |
|---|---|
Peso molecular |
178.25 g/mol |
Nombre IUPAC |
2,6-dimethyl-1,1-dioxothian-4-ol |
InChI |
InChI=1S/C7H14O3S/c1-5-3-7(8)4-6(2)11(5,9)10/h5-8H,3-4H2,1-2H3 |
Clave InChI |
ASGSUNDXZQHZFI-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CC(S1(=O)=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


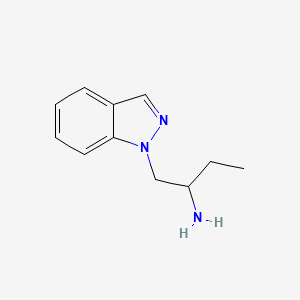
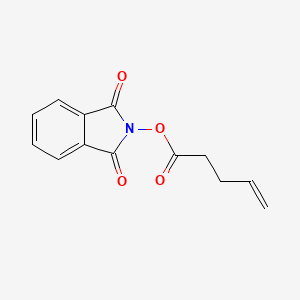

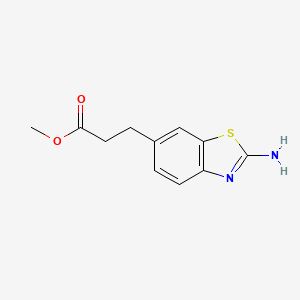
![methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13483520.png)
![rac-4,4-dimethyl-N-[(1R,2R)-2-methylcyclohexyl]-4,5-dihydro-1,3-thiazol-2-amine, trans](/img/structure/B13483522.png)


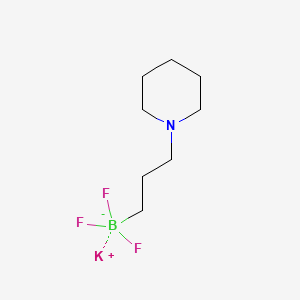
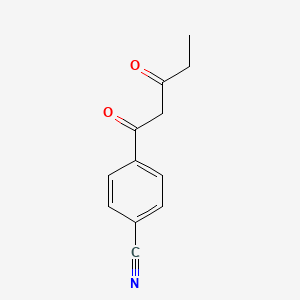

![2,2,2-trifluoroacetic acid;(1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13483559.png)
![Ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13483560.png)

